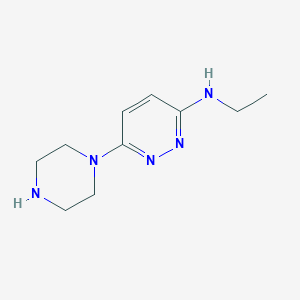
N-ethyl-6-(piperazin-1-yl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-6-(piperazin-1-yl)pyridazin-3-amine is a heterocyclic compound that contains a pyridazine ring substituted with an ethyl group and a piperazine moiety. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-(piperazin-1-yl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with N-ethylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-(piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-ethyl-6-(piperazin-1-yl)pyridazin-3-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted derivatives at the piperazine moiety.
Scientific Research Applications
N-ethyl-6-(piperazin-1-yl)pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-6-(piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(piperazin-1-yl)pyridazin-3-amine: Lacks the ethyl group, which may affect its pharmacological properties.
N-methyl-6-(piperazin-1-yl)pyridazin-3-amine: Contains a methyl group instead of an ethyl group, leading to differences in activity and potency.
6-(piperazin-1-yl)pyridazin-3-one: An oxidized derivative with different chemical and biological properties.
Uniqueness
N-ethyl-6-(piperazin-1-yl)pyridazin-3-amine is unique due to the presence of both the ethyl group and the piperazine moiety, which confer specific chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H17N5 |
|---|---|
Molecular Weight |
207.28 g/mol |
IUPAC Name |
N-ethyl-6-piperazin-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C10H17N5/c1-2-12-9-3-4-10(14-13-9)15-7-5-11-6-8-15/h3-4,11H,2,5-8H2,1H3,(H,12,13) |
InChI Key |
HUMLGBYHNODBCU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















